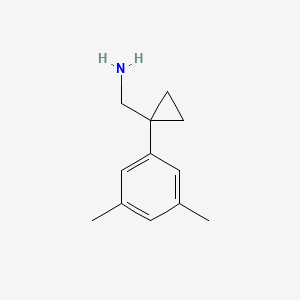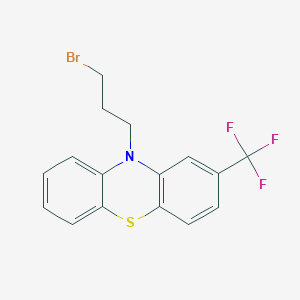
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina es un compuesto químico que pertenece a la clase de las fenotiazinas. Las fenotiazinas son conocidas por sus diversas aplicaciones, particularmente en la industria farmacéutica como agentes antipsicóticos y antieméticos. Este compuesto específico se caracteriza por la presencia de un grupo bromopropil y un grupo trifluorometil unidos al núcleo de la fenotiazina, lo que puede conferir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la fenotiazina como estructura central.
Trifluorometilación: El grupo trifluorometil se puede introducir utilizando un reactivo como el yoduro de trifluorometilo (CF3I) en condiciones que faciliten la reacción de sustitución.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores de transferencia de fase para aumentar las velocidades de reacción.
Solventes: Selección de solventes apropiados para disolver los reactivos y controlar las condiciones de reacción.
Temperatura y presión: Optimización de la temperatura y la presión para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El núcleo de la fenotiazina se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bromopropil, potencialmente convirtiéndolo en un grupo propil.
Sustitución: El grupo bromopropil puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Productos principales
Oxidación: Sulfoxidos o sulfonas de fenotiazina.
Reducción: 10-(3-Propil)-2-(trifluorometil)-10H-fenotiazina.
Sustitución: Varias fenotiazinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus propiedades farmacológicas, particularmente en el contexto de las actividades antipsicóticas y antieméticas.
Mecanismo De Acción
El mecanismo de acción de 10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina no está completamente dilucidado, pero se cree que involucra interacciones con varios objetivos moleculares:
Unión a receptores: El compuesto puede unirse a los receptores de dopamina, similar a otras fenotiazinas, ejerciendo efectos antipsicóticos.
Inhibición de enzimas: Posible inhibición de enzimas involucradas en el metabolismo de neurotransmisores.
Vías: Modulación de vías de señalización relacionadas con la neurotransmisión y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Clorpromazina: Otro derivado de fenotiazina con propiedades antipsicóticas.
Trifluoperazina: Contiene un grupo trifluorometil y se utiliza como antipsicótico.
Prometazina: Se utiliza principalmente como antiemético y antihistamínico.
Unicidad
10-(3-Bromopropil)-2-(trifluorometil)-10H-fenotiazina es única debido a la combinación de los grupos bromopropil y trifluorometil, lo que puede conferir una reactividad química y una actividad biológica distintas en comparación con otras fenotiazinas.
Propiedades
IUPAC Name |
10-(3-bromopropyl)-2-(trifluoromethyl)phenothiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHSMWAEIJPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-43-0 |
Source


|
| Record name | 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9182DM3QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)

![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
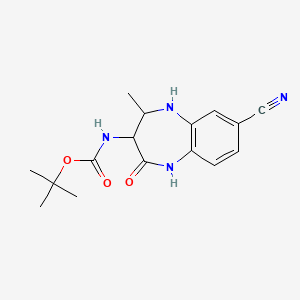
![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
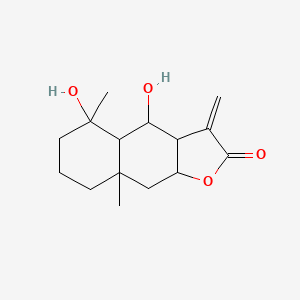
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
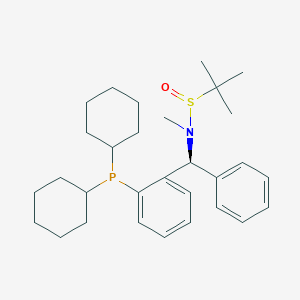
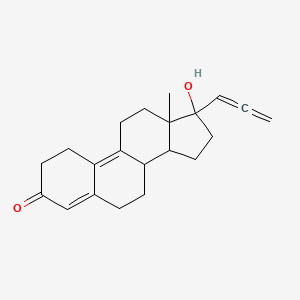
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

